![molecular formula C10H6BrNO3 B2720534 6-Bromo-2-oxochromene-3-carboxamide CAS No. 38472-56-9](/img/structure/B2720534.png)
6-Bromo-2-oxochromene-3-carboxamide
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Overview
Description
6-Bromo-2-oxochromene-3-carboxamide is a chemical compound with the molecular formula C10H6BrNO3 . It has a molecular weight of 268.066. It is also known by other names such as 6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide .
Synthesis Analysis
The synthesis of 6-Bromo-2-oxochromene-3-carboxamide involves reactions with zinc enolates derived from 1-Aryl-2,2-dibromoalkanones . Another study describes the synthesis of a similar compound, dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, via the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in the presence of dichloromethane .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-oxochromene-3-carboxamide can be analyzed using various tools such as MolView . The structure is determined by the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
The chemical reactions involving 6-Bromo-2-oxochromene-3-carboxamide include cyclopropanation reactions with zinc enolates . Another reaction involves the Reformatsky reaction with N-substituted 6-Bromo-2-oxochromene-3-carboxamides .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-oxochromene-3-carboxamide include a density of 1.6±0.1 g/cm3, boiling point of 526.8±50.0 °C at 760 mmHg, and vapour pressure of 0.0±1.4 mmHg at 25°C . It also has a molar refractivity of 60.3±0.3 cm3, polar surface area of 55 Å2, and molar volume of 171.3±3.0 cm3 .Scientific Research Applications
Synthesis and Structural Studies
Cyclization and Novel Ring Systems : 6-Bromo-2-oxochromene-3-carboxamide has been used in cyclization reactions to produce novel ring systems like benzopyrano[2,3-d]pyrimidine-4,6-dione and benzopyrano[3,2-e]-1,4-diazepine. These cyclizations demonstrate the compound's utility in creating structurally unique compounds with potential applications in various fields of chemistry and pharmacology (Bevan et al., 1986).
Eco-Friendly Synthesis Approaches : It has been used in eco-friendly synthesis methods like the Knoevenagel condensation to produce 2-imino-2H-chromene-3-carboxamides. These synthesis approaches emphasize sustainable and environmentally conscious methods in chemical production (Proença & Costa, 2008).
Reformatsky Reaction : This compound is involved in the Reformatsky reaction with different bromoalkanates, illustrating its reactivity and potential in synthesizing diverse organic compounds, such as N-aryl-(6-bromo)-4-(1-methoxycarbonylcyclohexyl)-2-oxochroman-3-carboxamides (Shchepin et al., 2006).
X-ray Crystallography : The structure of derivatives of 6-Bromo-2-oxochromene-3-carboxamide, like ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, has been determined through X-ray crystallography, highlighting its importance in structural chemistry (Kirillov, Nikiforova, & Dmitriev, 2015).
Applications in Biological Studies
- Antimalarial Research : Derivatives of this compound, specifically bromo-benzothiophene carboxamide derivatives, have shown potential as inhibitors of Plasmodium falciparum Enoyl-ACP reductase, highlighting its potential application in antimalarial research (Banerjee et al., 2011).
Future Directions
While specific future directions for the study of 6-Bromo-2-oxochromene-3-carboxamide are not mentioned in the available literature, the field of reactive oxygen species (ROS)-based nanomedicine, which includes compounds like 6-Bromo-2-oxochromene-3-carboxamide, is a promising area of research for crossing the blood-brain barrier and treating glioma .
properties
IUPAC Name |
6-bromo-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMVXKDEZKIAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-oxo-2H-chromene-3-carboxamide |
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